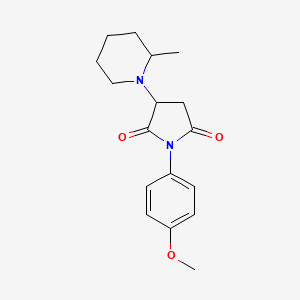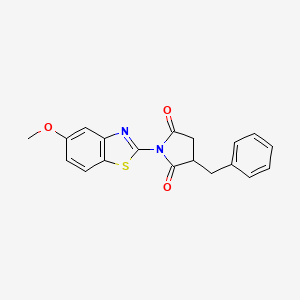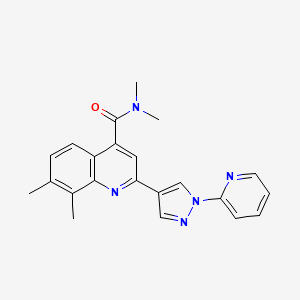
1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione
Overview
Description
1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. MPP belongs to the class of pyrrolidinedione compounds and is a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B).
Mechanism of Action
MPP acts as a competitive inhibitor of 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, which is an enzyme that catalyzes the breakdown of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, MPP increases the levels of these neurotransmitters in the brain, which helps to improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
MPP has been shown to have several biochemical and physiological effects, including the inhibition of 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione activity, the increase in dopamine levels in the brain, and the improvement of motor function in Parkinson's disease patients. MPP has also been shown to have neuroprotective effects, which may help to prevent or slow down the progression of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using MPP in lab experiments include its potent inhibitory activity against 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, its selectivity for 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione over MAO-A, and its ability to increase dopamine levels in the brain. However, MPP also has some limitations, including its potential toxicity and the need for careful handling and storage due to its sensitivity to light and air.
Future Directions
There are several future directions for the research on MPP, including the development of new and more efficient methods for its synthesis, the investigation of its potential applications in the treatment of other neurological disorders, such as Huntington's disease and schizophrenia, and the exploration of its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the development of new 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione inhibitors based on the structure of MPP may lead to the discovery of more potent and selective inhibitors with fewer side effects.
Scientific Research Applications
MPP has been extensively studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression. MPP acts as a selective and reversible inhibitor of 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting 1-(4-methoxyphenyl)-3-(2-methyl-1-piperidinyl)-2,5-pyrrolidinedione, MPP increases the levels of dopamine, which helps to improve the symptoms of Parkinson's disease and depression.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-5-3-4-10-18(12)15-11-16(20)19(17(15)21)13-6-8-14(22-2)9-7-13/h6-9,12,15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTJXPJQATUXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7142530 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018531.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4018544.png)

![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018565.png)
![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)
![3-bromo-4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4018573.png)

![3-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4018580.png)
![N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4018587.png)

![2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4018593.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B4018601.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4018604.png)
![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B4018607.png)